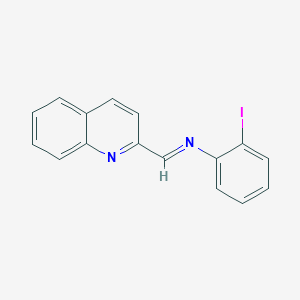

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine, also known as IQ-1S, is a chemical compound that has been extensively studied in the field of scientific research. It is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression.

Wirkmechanismus

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of the pathway. This compound binds to the Dvl PDZ domain and prevents the interaction between Dvl and the Wnt receptor complex, thereby inhibiting the activation of the pathway. This leads to the downregulation of β-catenin, which is a transcriptional co-activator that regulates the expression of genes involved in cell proliferation, differentiation, and survival.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects on cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also enhances the differentiation of mesenchymal stem cells into bone and cartilage cells by upregulating the expression of genes involved in osteogenesis and chondrogenesis. This compound has been shown to have low toxicity and is well-tolerated by cells, making it a potential candidate for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has low toxicity and is well-tolerated by cells, making it suitable for in vitro and in vivo studies. However, this compound has some limitations. It is not a specific inhibitor of the Wnt/β-catenin signaling pathway and can also inhibit other pathways such as the JNK and PI3K/Akt pathways. This can lead to off-target effects and limit its use in certain experiments.

Zukünftige Richtungen

For the study of N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine include the development of more specific inhibitors of the Wnt/β-catenin signaling pathway, the study of its role in tissue engineering and regenerative medicine, and its use in combination with other drugs for cancer therapy.

Synthesemethoden

The synthesis method of N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine involves the reaction between 2-iodoaniline and 2-quinolinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method has been optimized to produce this compound in large quantities for scientific research.

Wissenschaftliche Forschungsanwendungen

N-(2-iodophenyl)-N-(2-quinolinylmethylene)amine has been extensively used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been used to study embryonic development, stem cell differentiation, and tissue regeneration. It has been shown to enhance the differentiation of mesenchymal stem cells into bone and cartilage cells, making it a potential candidate for tissue engineering.

Eigenschaften

Molekularformel |

C16H11IN2 |

|---|---|

Molekulargewicht |

358.18 g/mol |

IUPAC-Name |

N-(2-iodophenyl)-1-quinolin-2-ylmethanimine |

InChI |

InChI=1S/C16H11IN2/c17-14-6-2-4-8-16(14)18-11-13-10-9-12-5-1-3-7-15(12)19-13/h1-11H |

InChI-Schlüssel |

AJJZOXBGSRBXSV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=CC=C3I |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=CC=C3I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)

![1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)

![7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B287819.png)

![3',3'-Dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B287823.png)

![N-(4-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287824.png)

![N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)

![N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287826.png)

![N-(4-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287827.png)

![8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B287828.png)

![4-Phenylbenzo[g]chromen-2-one](/img/structure/B287833.png)

![3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B287837.png)